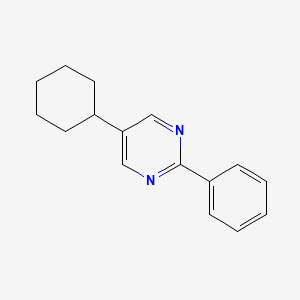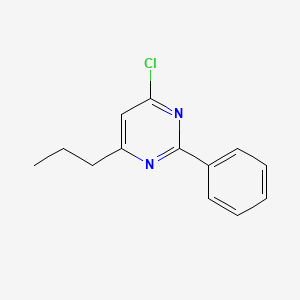![molecular formula C24H15Cl2N3O3 B14375430 1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) CAS No. 88608-83-7](/img/structure/B14375430.png)
1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions, particularly in the formation of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) typically involves the reaction of appropriate aromatic precursors with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and real-time monitoring ensures efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines, forming polyurethanes and polyureas.
Polymerization: The isocyanate groups can polymerize, leading to the formation of high-molecular-weight polymers with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and water. The reactions typically occur under mild to moderate temperatures, with catalysts such as tertiary amines or metal complexes to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and various isocyanate derivatives. These products are widely used in coatings, adhesives, foams, and elastomers.
Aplicaciones Científicas De Investigación
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates. The pathways involved in these reactions are well-studied and form the basis for the compound’s diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but lacks the chlorine substituents, leading to different reactivity and applications.
Toluene Diisocyanate: A widely used isocyanate compound with different substitution patterns, leading to varied properties and uses.
Hexamethylene Diisocyanate: Another isocyanate compound with a different backbone, used in the production of polyurethanes and coatings.
Uniqueness
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is unique due to its specific substitution pattern and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and allows for the formation of specialized polymers and materials with tailored properties.
Propiedades
Número CAS |
88608-83-7 |
|---|---|
Fórmula molecular |
C24H15Cl2N3O3 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
1,2-bis[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C24H15Cl2N3O3/c25-21-8-2-5-17(23(21)28-14-31)10-16-4-1-7-19(12-27-13-30)20(16)11-18-6-3-9-22(26)24(18)29-15-32/h1-9H,10-12H2 |
Clave InChI |
PBFLGWCRKPTPTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CN=C=O)CC2=C(C(=CC=C2)Cl)N=C=O)CC3=C(C(=CC=C3)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


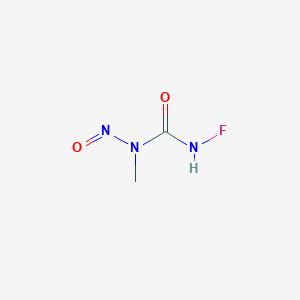
![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
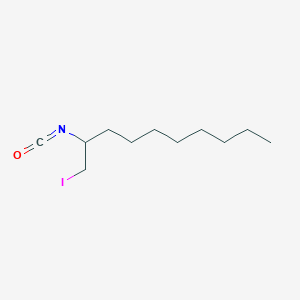
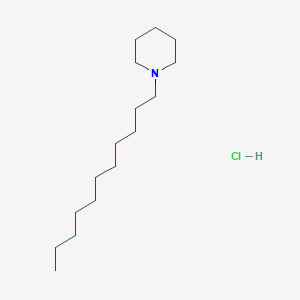
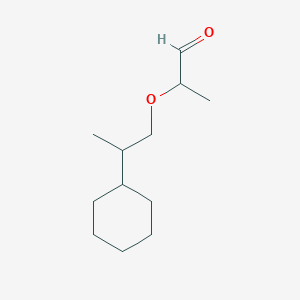

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

